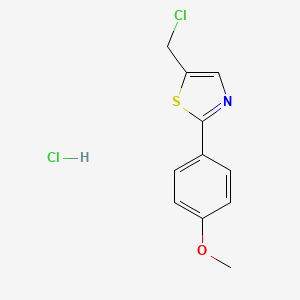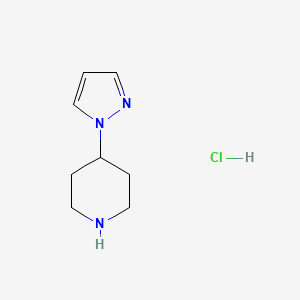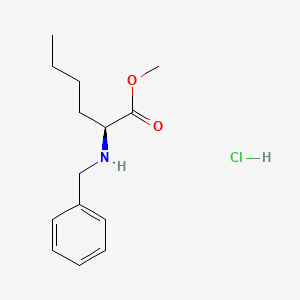![molecular formula C17H18FN3 B1442708 5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline CAS No. 1333549-25-9](/img/structure/B1442708.png)
5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline
Overview
Description
The compound “5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline” is a complex organic molecule. It contains a benzodiazole ring which is a type of heterocyclic compound . The molecule also contains a fluoro group and an aniline group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a benzodiazole ring, a fluoro group, a propan-2-yl group, and a methyl-aniline group . The benzodiazole ring is a type of heterocyclic compound that contains two nitrogen atoms .Scientific Research Applications
Antimicrobial Activity
Compounds containing the imidazole ring, such as 5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline, have been reported to exhibit a broad range of biological activities. The antimicrobial properties of imidazole derivatives make them potent candidates for the development of new antibiotics to combat resistant strains of bacteria and fungi .
Antitumor and Anticancer Properties
Imidazole derivatives are known for their antitumor activities. They can be synthesized to target various forms of cancer, including breast, colorectal, and gastric cancers. The structural flexibility of imidazole allows for the creation of compounds that can selectively target tumor cells while minimizing toxicity to healthy cells .
Anti-inflammatory Applications
The anti-inflammatory properties of imidazole-containing compounds are well-documented. These compounds can be designed to inhibit specific inflammatory pathways, making them useful for the treatment of chronic inflammatory diseases without the side effects associated with non-selective anti-inflammatory drugs .
Antiviral Agents
Imidazole derivatives have shown promise as antiviral agents. Their ability to interfere with viral replication makes them potential candidates for the treatment of viral infections. Research is ongoing to optimize these compounds for better selectivity and potency against various viruses .
Neuroprotective Effects
Research has indicated that certain imidazole derivatives may have neuroprotective effects. These compounds could potentially be used to treat neurodegenerative diseases by protecting neurons from damage and improving neuronal function .
Enzyme Inhibition
Imidazole compounds can act as enzyme inhibitors, disrupting the activity of enzymes that are crucial for the survival of pathogens or cancer cells. This application is particularly important in the design of targeted therapies that can prevent the growth and spread of diseases .
properties
IUPAC Name |
5-(6-fluoro-1-propan-2-ylbenzimidazol-2-yl)-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3/c1-10(2)21-16-9-13(18)6-7-15(16)20-17(21)12-5-4-11(3)14(19)8-12/h4-10H,19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARBKPMKBMFVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(N2C(C)C)C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[6-fluoro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1442629.png)
![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442631.png)
![4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1442632.png)

![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)

![([1-(5-Chloro-2-thienyl)cyclohexyl]methyl)amine hydrochloride](/img/structure/B1442638.png)
![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)

![5-[(Benzylamino)methyl]-2-furoic acid hydrochloride](/img/structure/B1442643.png)
![[2-(7-Ethylimidazo[1,2-a]pyridin-2-yl)ethyl]amine dihydrochloride](/img/structure/B1442645.png)